Fmoc-PEG8-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

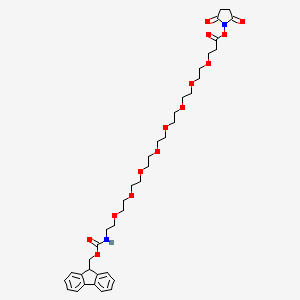

Fmoc-PEG8-NHS ester is a polyethylene glycol linker containing a 9-fluorenylmethoxycarbonyl-protected amine and an N-hydroxysuccinimide ester. This compound is widely used in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media and facilitate the labeling of primary amines in proteins, peptides, and other molecules .

Biochemical Analysis

Biochemical Properties

Fmoc-PEG8-NHS ester plays a crucial role in biochemical reactions. It interacts with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The nature of these interactions involves the NHS ester reacting with the primary amines to form stable amide bonds .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable amide bonds with primary amines. This allows it to bind to proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at -20°C

Transport and Distribution

Its hydrophilic PEG spacer may influence its localization or accumulation within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG8-NHS ester typically involves the reaction of 9-fluorenylmethoxycarbonyl-protected polyethylene glycol with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Fmoc-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts readily with primary amines to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9 .

Common Reagents and Conditions:

Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Conditions: Anhydrous conditions, pH 7-9, room temperature to slightly elevated temperatures.

Major Products: The major product of the reaction between this compound and primary amines is a stable amide bond, which is crucial for bioconjugation applications .

Scientific Research Applications

Fmoc-PEG8-NHS ester is extensively used in various scientific research fields:

Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

Biology: It facilitates the labeling and modification of proteins and peptides, aiding in the study of biological processes.

Medicine: It is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

Industry: It is used in the development of new materials and nanotechnology applications

Mechanism of Action

The mechanism of action of Fmoc-PEG8-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, leading to the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is facilitated by the hydrophilic polyethylene glycol spacer, which increases the solubility of the compound in aqueous media .

Comparison with Similar Compounds

- Fmoc-PEG4-NHS ester

- Fmoc-PEG6-NHS ester

- Fmoc-PEG12-NHS ester

Comparison: Fmoc-PEG8-NHS ester is unique due to its optimal length of the polyethylene glycol spacer, which provides a balance between solubility and reactivity. Compared to shorter spacers like Fmoc-PEG4-NHS ester, it offers better solubility. Compared to longer spacers like Fmoc-PEG12-NHS ester, it provides better reactivity and stability .

Biological Activity

Fmoc-PEG8-NHS ester is a specialized chemical compound widely used in bioconjugation applications, particularly in the fields of drug delivery and protein engineering. This compound combines a polyethylene glycol (PEG) chain with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a N-hydroxysuccinimide (NHS) ester functional group, making it a versatile tool for linking biomolecules.

Chemical Structure and Properties

- Molecular Formula : C38H52N2O14

- Molecular Weight : 760.8 g/mol

- CAS Number : 1334170-03-4

- Purity : Typically ≥95% .

The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. The hydrophilicity provided by the PEG chain enhances solubility in aqueous environments, which is crucial for biological applications .

This compound functions primarily through its ability to form stable amide bonds with various biomolecules, including proteins and drugs. The NHS ester reacts with nucleophilic amino groups (e.g., from lysine residues in proteins), facilitating the formation of covalent bonds that are essential for creating bioconjugates. This property is particularly valuable in targeted therapies, where the specificity and efficacy of therapeutic agents can be significantly enhanced by their conjugation to antibodies or other targeting moieties .

Biological Applications

- Antibody-Drug Conjugates (ADCs) : this compound is commonly used in the synthesis of ADCs, which link cytotoxic drugs to monoclonal antibodies. This approach allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity .

- PROTACs (Proteolysis Targeting Chimeras) : This compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The unique structure of this compound facilitates the creation of these bifunctional molecules, enhancing their therapeutic potential .

- Bioconjugation Studies : Research has demonstrated that compounds linked via this compound exhibit improved pharmacokinetics, including reduced immunogenicity and enhanced circulation time in biological systems. Studies have shown that these conjugates maintain their biological activity over time, making them suitable for long-term applications .

Comparative Analysis with Other Linkers

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-PEG4-NHS ester | Shorter PEG chain (4 units) | Faster reaction kinetics due to shorter length |

| DBCO-PEG8-NHS ester | Contains dibenzocyclooctyne | Useful for bioorthogonal reactions |

| Maleimide-PEG8-NHS | Maleimide functional group | Selective reactivity with thiols |

| Biotin-PEG8-NHS | Biotin functional group | Strong affinity for streptavidin |

The unique combination of the Fmoc protecting group and NHS ester in this compound distinguishes it from other PEG-based linkers, providing both protection and reactivity for diverse applications .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Targeted Drug Delivery : A study demonstrated that ADCs synthesized using this compound showed significantly improved targeting capabilities and reduced off-target effects compared to traditional drug delivery methods .

- Chemoproteomic Profiling : Research utilizing NHS esters as probes revealed their ability to selectively label nucleophilic sites on proteins, facilitating the mapping of protein interactions and post-translational modifications across complex proteomes .

- Synthesis of PROTACs : A review highlighted the role of this compound in developing PROTACs that effectively target and degrade specific proteins involved in cancer progression, showcasing its potential in therapeutic development .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSAHSNOOQLQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.